N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c23-18(15-1-2-16-17(9-15)21-25-20-16)19-10-13-3-6-22(7-4-13)11-14-5-8-24-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMGQPPSZEIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by various studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 372.51 g/mol. It features a piperidine ring and a thiophen-3-ylmethyl group, which are common in many alkaloid natural products and drug candidates .
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown promising results against various pathogenic bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 4c | Strong antibacterial activity compared to ciprofloxacin | |
| 8c | Significant antibacterial effects against drug-resistant strains |
The agar well diffusion method was utilized to assess the antibacterial efficacy of these compounds against multiple drug-resistant pathogens.
2. Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been investigated. In vitro assays using bovine serum albumin demonstrated that these compounds can effectively inhibit protein denaturation, indicating their anti-inflammatory capabilities.
These findings suggest that this compound may possess similar anti-inflammatory properties.
3. Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer effects. A study focusing on the inhibition of c-Met and its mutants revealed that certain thiadiazole compounds could induce cell cycle arrest and apoptosis in cancer cell lines.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| 51am | 34.48 | c-Met inhibition and apoptosis induction |
| 51b | 50.15 | c-Met inhibition with good pharmacokinetic profile |
These results indicate that the incorporation of thiadiazole moieties can enhance the anticancer activity of the compounds.
Case Studies
Several case studies highlight the biological activity of thiadiazole derivatives:
- MAO Inhibition : Compounds derived from thiadiazoles showed significant inhibitory action against MAO-A and MAO-B enzymes, which are important in neuropharmacology.
- Cytotoxicity Against Cancer Cells : A series of new thiadiazole-based compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines.
Comparison with Similar Compounds
Structural Analogs with Piperidine and Heterocyclic Substitutions
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Implications of Substituent Variations
- Thiophene vs. Pyridazine/Pyridine: The thiophen-3-ylmethyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to pyridazine (CAS 1797592-33-6) or pyridine (CAS 1234886-61-3) substituents. Thiophene-containing analogs in cannabinoid receptor studies (e.g., CB1 antagonists) demonstrate improved receptor affinity and selectivity .
- Sulfonamide vs.
- Extended Chains (Pyrazole-Ethyl) : Compounds like CAS 1796990-85-6 with elongated side chains may exhibit different pharmacokinetic profiles, such as prolonged half-life or tissue penetration, due to increased molecular flexibility and surface area .
Q & A
Q. What synthetic strategies are recommended for constructing the benzothiadiazole-5-carboxamide core?
The benzo[c][1,2,5]thiadiazole core is synthesized via cyclization of substituted o-phenylenediamine derivatives. For example, 5-chlorobenzo[c][1,2,5]thiadiazole is prepared by reacting 4-chloro-o-phenylenediamine with thionyl chloride under acidic (H₂SO₄) or basic (pyridine) conditions. Acidic media often yield higher purity due to controlled reaction kinetics . Subsequent carboxamide formation can be achieved via coupling reactions using activated esters (e.g., NHS esters) with amines under DMF/HATU conditions .
Q. How should researchers verify the structural integrity of the thiophene-piperidine linkage?
Key techniques include:
Q. What purification methods are effective for isolating the final compound?
Use silica gel chromatography with ethyl acetate/hexane gradients (30–60% EA) for moderate polarity. Recrystallization from ethanol/water (4:1) yields >95% purity. Pre-treat basic impurities with dilute HCl to enhance purity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in analogs with varying piperidine substitutions?
Conduct systematic structure-activity relationship (SAR) studies:
- Synthesize analogs with controlled substitutions (e.g., N-methyl vs. aromatic groups).
- Test under standardized assays (e.g., microbial inhibition, enzyme binding).
- Use molecular dynamics simulations to analyze steric/electronic effects on target binding .
Q. What computational methods predict metabolic stability in piperidine-thiophene conjugates?
- *DFT Calculations (B3LYP/6-31G)**: Identify oxidation-prone sites (e.g., piperidine nitrogen).
- CYP450 Docking (3A4/2D6) : Predict metabolic hotspots using Schrödinger Suite or MOE.
- ADMET Profiling : Parameterize models with microsomal stability data from analogs .
Q. How can coupling efficiency between the piperidine-thiophene and benzothiadiazole moieties be optimized?
- Pre-activation : Convert carboxylic acid to NHS ester for 15–20% yield improvement.
- Microwave Assistance : 80°C for 30 min enhances reaction rates.
- Monitor Progress : Use TLC (CH₂Cl₂:MeOH 9:1) and LC-MS for intermediate characterization .
Contradiction Analysis & Experimental Design
Q. Why might antimicrobial activity vary significantly between structural analogs?
Variations in lipophilicity (logP) and hydrogen-bonding capacity (e.g., thiophene vs. phenyl substitutions) alter membrane permeability. Compare analogs using:
- LogD Measurements : Via shake-flask method at pH 7.4.
- MIC Assays : Against Gram-positive/negative strains to identify pharmacophore requirements .
Q. How to address low yields in the piperidine-thiophene coupling step?
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination.
- Solvent Optimization : Use DMF or toluene with molecular sieves to absorb byproducts.
- Temperature Control : Gradual heating (40°C → 80°C) prevents decomposition .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
Q. Table 2. Analytical Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
